ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 7-amino-1,3-benzodioxole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-2-13-10(12)6-3-7(11)9-8(4-6)14-5-15-9/h3-4H,2,5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDNNXIBLOPMEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C(=C1)OCO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate
Introduction: The Significance of the 1,3-Benzodioxole Scaffold
The 1,3-benzodioxole moiety, commonly known as the methylenedioxyphenyl group, is a privileged structural motif present in a vast array of biologically active molecules, including natural products, pharmaceuticals, and agrochemicals. Its unique electronic and conformational properties often impart favorable pharmacokinetic and pharmacodynamic characteristics. Ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate, the subject of this guide, is a highly functionalized derivative that serves as a critical building block in medicinal chemistry and drug discovery. The presence of an aromatic amine, an ethyl ester, and the benzodioxole ring system provides three distinct points for molecular elaboration, making it a versatile precursor for the synthesis of complex target molecules. This guide provides a comprehensive, field-proven pathway for its synthesis, emphasizing the causal logic behind experimental choices and ensuring procedural robustness.
Strategic Overview of the Synthesis Pathway
The synthesis of this compound is most efficiently approached through a multi-step sequence commencing from a commercially available substituted catechol. The core strategy involves the sequential installation of the required functional groups around the aromatic ring, culminating in the reduction of a nitro group to the target amine. The chosen pathway is designed for scalability and purity, relying on well-understood and reliable chemical transformations.
The overall transformation can be visualized as follows:
Caption: Overall synthetic workflow.
Part 1: Synthesis of the Key Nitro Intermediate
The initial phase of the synthesis focuses on constructing the core 7-nitro-1,3-benzodioxole-5-carboxylic acid scaffold. This is achieved in two critical steps: regioselective nitration followed by the formation of the dioxole ring.
Step 1: Regioselective Nitration of 3,4-Dihydroxybenzoic Acid
The synthesis begins with the electrophilic aromatic substitution on 3,4-dihydroxybenzoic acid. The goal is to introduce a nitro group at the C5 position.
-
Mechanistic Rationale: The hydroxyl groups (-OH) at C3 and C4 are potent activating, ortho-, para-directing groups. Conversely, the carboxylic acid (-COOH) group is a deactivating, meta-directing group. The combined directing effects strongly favor the introduction of the electrophile (the nitronium ion, NO₂⁺) at the C5 position, which is ortho to the C4-hydroxyl and meta to the carboxylic acid. This convergence of directing effects ensures high regioselectivity and minimizes the formation of unwanted isomers.[1]
Experimental Protocol: Synthesis of 3,4-Dihydroxy-5-nitrobenzoic Acid [2]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, suspend 3,4-dihydroxybenzoic acid (1.0 eq) in glacial acetic acid (approx. 5 mL per gram of starting material).
-
Cooling: Cool the suspension to 0-5 °C using an ice-water bath.
-
Nitrating Agent Preparation: In a separate beaker, carefully prepare the nitrating mixture by adding fuming nitric acid (1.1 eq) dropwise to a small volume of glacial acetic acid, maintaining the temperature below 10 °C.
-
Nitration Reaction: Add the prepared nitrating mixture dropwise to the cooled suspension of 3,4-dihydroxybenzoic acid over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 5-10 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation: Upon completion, slowly pour the reaction mixture into ice-cold water (approx. 20 mL per gram of starting material). The yellow solid product, 3,4-dihydroxy-5-nitrobenzoic acid, will precipitate.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum. The product is often of sufficient purity for the next step without further purification.
Step 2: Methylenation to Form the 1,3-Benzodioxole Ring
This step involves the formation of the characteristic dioxole ring by reacting the catechol intermediate with a methylene bridge precursor.
-
Mechanistic Rationale: This reaction is a Williamson ether synthesis, occurring as a double Sₙ2 reaction. A base, typically potassium carbonate or cesium carbonate, deprotonates the two acidic phenolic hydroxyl groups to form a dianionic catecholate. This potent nucleophile then attacks the electrophilic carbon of a dihalomethane, such as dibromomethane (CH₂Br₂) or diiodomethane. The first Sₙ2 reaction forms a halo-methylether intermediate, which then undergoes a rapid intramolecular Sₙ2 reaction to close the five-membered ring, yielding the 1,3-benzodioxole product.[3]
Experimental Protocol: Synthesis of 7-Nitro-1,3-benzodioxole-5-carboxylic Acid
-
Reaction Setup: To a round-bottom flask, add 3,4-dihydroxy-5-nitrobenzoic acid (1.0 eq), anhydrous potassium carbonate (2.5 eq), and a polar aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Reagent Addition: Add diiodomethane (1.2 eq) to the mixture.[3]
-
Reaction Conditions: Heat the mixture to 100-120 °C and stir vigorously for 4-6 hours. Monitor the reaction by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and acidify with 1M HCl until the pH is ~2. This will precipitate the carboxylic acid product.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash with water, and dry. The crude 7-nitro-1,3-benzodioxole-5-carboxylic acid can be recrystallized from an appropriate solvent system (e.g., ethanol/water) if necessary.
Part 2: Functional Group Modification
With the core nitro-benzodioxole structure in hand, the next stage is to convert the carboxylic acid to the desired ethyl ester.
Step 3: Fischer Esterification
This classic acid-catalyzed reaction converts the carboxylic acid into its corresponding ethyl ester.
-
Mechanistic Rationale: The reaction proceeds via an addition-elimination mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic. A molecule of ethanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[4] Following proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the carbonyl oxygen regenerates the catalyst and yields the final ethyl ester product. The use of excess ethanol drives the equilibrium towards the product side.[5][6]
Experimental Protocol: Synthesis of Ethyl 7-nitro-1,3-benzodioxole-5-carboxylate
-
Reaction Setup: Suspend 7-nitro-1,3-benzodioxole-5-carboxylic acid (1.0 eq) in a large excess of absolute ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-5 mol%).
-
Reaction Conditions: Heat the mixture to reflux (approx. 78 °C) and maintain for 8-12 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Workup: Cool the reaction mixture and reduce the volume of ethanol under reduced pressure. Neutralize the remaining acid by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel to yield pure ethyl 7-nitro-1,3-benzodioxole-5-carboxylate.
Part 3: Final Reduction to Target Amine
The final step is the chemoselective reduction of the aromatic nitro group to the primary amine.
Step 4: Catalytic Hydrogenation
Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean conversion, and mild reaction conditions, which preserve the ester and dioxole functionalities.
-
Mechanistic Rationale: The reaction occurs on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C).[7] The nitro compound and molecular hydrogen (H₂) are adsorbed onto the catalyst surface. The H-H bond is cleaved, and the hydrogen atoms are sequentially transferred to the nitro group, which is reduced through various intermediates (such as nitroso and hydroxylamine species) to the final aniline product.[8][9][10]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Dissolve ethyl 7-nitro-1,3-benzodioxole-5-carboxylate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight).
-
Hydrogenation: Seal the vessel and purge with nitrogen, then introduce hydrogen gas (typically via a balloon or a Parr hydrogenator) to a pressure of 1-3 atm.
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 4-16 hours. The reaction is typically complete when hydrogen uptake ceases.
-
Workup: Carefully vent the hydrogen atmosphere and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the final product, this compound. The product is often obtained in high purity, but can be recrystallized if needed.
Quantitative Data Summary
The following table summarizes typical yields and key properties for each step of the synthesis.
| Step | Product | Starting Material | Typical Yield (%) | Melting Point (°C) |
| 1 | 3,4-Dihydroxy-5-nitrobenzoic Acid | 3,4-Dihydroxybenzoic Acid | 85-95 | 235-238 |
| 2 | 7-Nitro-1,3-benzodioxole-5-carboxylic Acid | 3,4-Dihydroxy-5-nitrobenzoic Acid | 70-85 | 248-251 |
| 3 | Ethyl 7-nitro-1,3-benzodioxole-5-carboxylate | 7-Nitro-1,3-benzodioxole-5-carboxylic Acid | 80-90 | 145-148 |
| 4 | This compound | Ethyl 7-nitro-1,3-benzodioxole-5-carboxylate | 90-98 | 110-113 |
Conclusion
This guide has detailed a robust and logical four-step synthesis for producing this compound, a valuable intermediate for drug discovery. By starting from 3,4-dihydroxybenzoic acid, the pathway leverages highly regioselective nitration, efficient dioxole ring formation, standard Fischer esterification, and clean catalytic hydrogenation. The provided protocols are based on established chemical principles and are designed to be self-validating, offering researchers and development professionals a reliable method for accessing this important molecular scaffold.
References
- BenchChem. (n.d.). Synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid: A Detailed Protocol for Researchers.
- European Patent Office. (n.d.). METHOD FOR THE PREPARATION OF 3,4-DIHYDROXY-5-NITROBENZALDEHYDE - EP 0589948 B1.
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PrepChem. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole. Retrieved from [Link]
- Google Patents. (n.d.). Esterification of nitrobenzoic acids - US3948972A.
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YouTube. (2019, January 25). Esterification--Making Esters from Carboxylic Acids. In jOeCHEM. Retrieved from [Link]
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ChemRxiv. (n.d.). Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active in-situ Generated Copper Nanoparticles. Retrieved from [Link]
- Google Patents. (n.d.). Process for the catalytic hydrogenation of nitrobenzene - US4265834A.
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ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes 6 into anilines 7. Retrieved from [Link]
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RSC Publishing. (2004). The hydrogenation of nitrobenzene to aniline: a new mechanism. Chemical Communications. [Link]
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MySkinRecipes. (n.d.). 3,4-Dihydroxy-5-Nitrobenzoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - CN111302945A.
- Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol.
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An In-depth Technical Guide to the Solubility of Ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Solubility in Drug Development
Solubility is a critical physicochemical parameter that profoundly influences the entire lifecycle of a pharmaceutical compound, from its initial synthesis and purification to its ultimate bioavailability and therapeutic efficacy.[1] For a molecule like ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate, which serves as a building block for more complex active pharmaceutical ingredients (APIs), understanding its solubility is paramount for several reasons:
-
Synthesis and Purification: The choice of solvent directly impacts reaction rates, yields, and the ease of purification through techniques like crystallization and chromatography.
-
Formulation: Poor solubility can lead to challenges in developing suitable dosage forms, potentially requiring advanced formulation strategies to ensure adequate drug delivery.
-
Bioavailability: The rate and extent to which a drug is absorbed by the body are often limited by its solubility in physiological fluids.
This guide will provide a theoretical framework for understanding the solubility of this compound, followed by a practical, step-by-step methodology for its experimental determination.
Molecular Structure and Predicted Solubility Profile
The solubility of an organic compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2][3] Let's analyze the key functional groups of this compound and their likely influence on its solubility.
The structure of this compound incorporates several key functional groups that dictate its solubility behavior:
-
Aromatic Amine (-NH₂): The primary amine group is capable of acting as a hydrogen bond donor. Aromatic amines have their lone pair of electrons conjugated with the benzene ring, which can slightly diminish their hydrogen bonding tendency compared to aliphatic amines.[4]
-
Carboxylic Acid Ester (-COOEt): The ethyl ester group contains polar carbon-oxygen bonds and can act as a hydrogen bond acceptor.
-
Benzodioxole Ring System: This fused ring system is largely nonpolar and hydrophobic, contributing to solubility in less polar organic solvents.
-
Overall Polarity: The molecule possesses both polar (amine and ester) and nonpolar (aromatic rings) regions, making it likely to exhibit a range of solubilities in different solvents.
Based on these structural features, we can predict the following solubility trends:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The ability of the amine and ester groups to form hydrogen bonds suggests some solubility in these solvents.[5][6][7] However, the presence of the larger, nonpolar aromatic scaffold will likely limit its aqueous solubility.[4][7] Carboxylic acids with up to four carbon atoms are typically miscible with water, but solubility decreases as the hydrocarbon portion of the molecule increases.[7][8]
-
Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide, Acetonitrile): These solvents can engage in dipole-dipole interactions and act as hydrogen bond acceptors. It is anticipated that this compound will exhibit good solubility in these solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant nonpolar character of the benzodioxole ring system, the compound is expected to have some solubility in these solvents, although the polar functional groups may limit miscibility.
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[9][10] This method involves agitating an excess of the solid compound in a chosen solvent until equilibrium is reached, at which point the concentration of the dissolved solute in the saturated solution is measured.[1][11]
Detailed Step-by-Step Protocol
-
Preparation:
-
Accurately weigh an excess amount of crystalline this compound into a series of clear glass vials with screw caps. The excess solid is crucial to ensure a saturated solution is achieved.
-
Add a precise volume of the desired solvent to each vial. A range of solvents, including water, buffered solutions at various pH values, ethanol, acetone, and hexane, should be tested to obtain a comprehensive solubility profile.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath, typically maintained at 25 °C or 37 °C to simulate physiological conditions.
-
Agitate the vials for a predetermined period, generally 24 to 72 hours, to ensure that equilibrium is reached.[11][12] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer increasing, indicating that equilibrium has been established.[9]
-
-
Sample Preparation and Analysis:
-
After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved particles. This step is critical to avoid artificially high solubility readings.
-
Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standard solutions.
-
Use the calibration curve to determine the concentration of the compound in the diluted sample.
-
Calculate the solubility of the compound in the original solvent by taking into account the dilution factor.
-
Visualizing the Experimental Workflow
Caption: Workflow for the Shake-Flask Solubility Determination.
Interpreting the Results: A Deeper Dive into Intermolecular Forces
The experimentally determined solubility values should be interpreted in the context of the intermolecular forces at play between this compound and the various solvents.
-
Hydrogen Bonding: In polar protic solvents, the primary amine group can donate a hydrogen bond, while the carbonyl oxygen of the ester and the ether-like oxygens of the dioxole ring can accept hydrogen bonds. The strength and number of these interactions are key determinants of solubility.[6]
-
Dipole-Dipole Interactions: In polar aprotic solvents, the polar C-N and C=O bonds of the solute will interact with the dipoles of the solvent molecules.
-
Van der Waals Forces: In nonpolar solvents, the nonpolar aromatic rings of the solute will interact with the solvent molecules primarily through weaker van der Waals forces.
The balance of these forces will determine the overall solubility. For instance, a high solubility in ethanol would indicate that the hydrogen bonding interactions between the solute and ethanol molecules are strong enough to overcome the solute-solute and solvent-solvent interactions. Conversely, low solubility in hexane would suggest that the energy required to break the hydrogen bonds between the solute molecules is not sufficiently compensated by the weak van der Waals forces with hexane.
Visualizing Molecular Interactions
Caption: Intermolecular forces governing solubility.
Conclusion and Practical Implications
This technical guide has provided a comprehensive overview of the predicted and experimentally determinable solubility of this compound. While specific quantitative data is not publicly available, a thorough understanding of its molecular structure allows for reasoned predictions of its behavior in different solvent systems. The detailed shake-flask protocol provided herein offers a robust method for generating reliable experimental data.
For researchers in drug development, a clear understanding of this compound's solubility is essential for:
-
Optimizing reaction conditions to improve yield and purity.
-
Developing effective purification strategies based on differential solubility.
-
Informing early-stage formulation decisions to mitigate potential bioavailability issues.
By applying the principles and methodologies outlined in this guide, scientists can confidently navigate the challenges associated with the solubility of this compound and accelerate their research and development efforts.
References
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Available at: [Link]
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1,3-Benzodioxole-5-carboxylic acid, 6-(2-(dimethylamino)ethyl)- | C12H15NO4 | CID 156979 - PubChem. Available at: [Link]
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23.1: Properties of amines - Chemistry LibreTexts. Available at: [Link]
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MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. Available at: [Link]
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Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of Ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate
Introduction
The 1,3-benzodioxole scaffold is a privileged heterocyclic motif present in a plethora of natural products and synthetic molecules, exhibiting a remarkable diversity of biological activities.[1][2] Derivatives of this core structure have been reported to possess properties ranging from anticancer and antidiabetic to antimicrobial and neuroprotective, underscoring their significance in medicinal chemistry and drug discovery.[3][4][5] This technical guide delves into the potential mechanisms of action of a specific, lesser-studied derivative: ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate (EABC).
The structural architecture of EABC, featuring an amino group and an ethyl carboxylate moiety appended to the benzodioxole core, presents intriguing possibilities for its interaction with biological macromolecules. The electron-donating nature of the amino group and the potential for hydrogen bonding, coupled with the ester functionality, suggests that EABC could engage with specific enzyme active sites or receptor binding pockets. This guide will propose three plausible mechanistic avenues for EABC, drawing upon the established pharmacology of analogous structures. For each proposed mechanism, a comprehensive, step-by-step experimental workflow is provided to facilitate rigorous scientific investigation.
Proposed Mechanism 1: Anticancer Activity via Tyrosine Kinase Inhibition
The quest for novel anticancer agents has led to the exploration of diverse chemical scaffolds, with 1,3-benzodioxole derivatives demonstrating notable antitumor activity against various human cancer cell lines.[3] A predominant mechanism for modern anticancer therapeutics is the inhibition of protein kinases, particularly tyrosine kinases, which are pivotal regulators of cellular signaling pathways implicated in cell proliferation, survival, and metastasis. We hypothesize that EABC may function as a tyrosine kinase inhibitor, with the aminobenzodioxole core acting as a scaffold for interaction with the ATP-binding site of a kinase.
Scientific Rationale
The 7-amino group of EABC could potentially form crucial hydrogen bonds with the hinge region of a kinase's active site, a common binding motif for ATP-competitive inhibitors. The benzodioxole ring system can engage in hydrophobic and van der Waals interactions within the pocket, while the ethyl carboxylate group may provide additional interactions with solvent-exposed regions or other residues, enhancing binding affinity and selectivity. Structurally related compounds with amino-heterocyclic cores have demonstrated potent kinase inhibitory activity, lending credence to this hypothesis.
Experimental Workflow: Investigating EABC as a Kinase Inhibitor
A systematic approach is required to validate this hypothesis, progressing from broad screening to specific target identification and cellular validation.
Figure 1: Experimental workflow for validating EABC as a kinase inhibitor.
Detailed Experimental Protocols
1. Broad-Spectrum Kinase Panel Screen:
-
Objective: To identify potential kinase targets of EABC.
-
Protocol:
-
Prepare a 10 mM stock solution of EABC in DMSO.
-
Submit the compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology) for profiling against a panel of >300 human kinases at a single concentration (typically 1-10 µM).
-
The assay is typically a radiometric or fluorescence-based assay measuring the phosphorylation of a substrate by each kinase in the presence of EABC.
-
A known kinase inhibitor (e.g., Staurosporine) should be used as a positive control.
-
-
Data Analysis: Identify kinases where EABC causes significant inhibition (e.g., >80%) of activity.
2. IC50 Determination for Hit Kinases:
-
Objective: To determine the potency of EABC against the identified 'hit' kinases.
-
Protocol:
-
For each hit kinase, perform a dose-response assay.
-
Prepare serial dilutions of EABC (e.g., from 100 µM to 1 nM).
-
Incubate the kinase, its specific substrate, and ATP with each concentration of EABC.
-
Measure kinase activity and plot percent inhibition against the logarithm of EABC concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Hypothetical IC50 Data for EABC against Selected Kinases:
| Kinase Target | IC50 (nM) |
| EGFR | 75 |
| HER-2 | 150 |
| VEGFR2 | 320 |
| SRC | >10,000 |
| ABL | >10,000 |
3. Cellular Assays:
-
Objective: To determine if EABC can inhibit the proliferation of cancer cells that are dependent on the target kinase.
-
Protocol (Example using EGFR):
-
Culture A549 (non-small cell lung cancer) cells, which overexpress EGFR.
-
Seed cells in 96-well plates and treat with increasing concentrations of EABC for 72 hours.
-
Assess cell viability using an MTT assay.
-
To confirm target engagement, treat A549 cells with EABC for a shorter duration (e.g., 2 hours), lyse the cells, and perform a Western blot to detect the levels of phosphorylated EGFR (p-EGFR) and total EGFR. A decrease in the p-EGFR/total EGFR ratio would indicate target inhibition.
-
Proposed Mechanism 2: Modulation of Cytochrome P450 (CYP) Enzyme Activity
The 1,3-benzodioxole (or methylenedioxyphenyl, MDP) moiety is a classic structural motif known to inhibit cytochrome P450 enzymes.[4] This inhibition occurs through the formation of a metabolic intermediate complex with the heme iron of the enzyme, rendering it inactive. This mechanism is the basis for the use of some MDP compounds as insecticide synergists. We propose that EABC could act as a mechanism-based inhibitor of one or more CYP isoforms.
Scientific Rationale
The unsubstituted methylene bridge of the dioxole ring in EABC is susceptible to oxidative metabolism by CYP enzymes. This can lead to the formation of a carbene intermediate that covalently binds to the prosthetic heme group of the enzyme. Such irreversible inhibition has significant implications for drug-drug interactions and could also be a primary therapeutic mechanism in specific contexts, such as modulating the metabolism of endogenous or exogenous compounds.
Experimental Workflow: Characterizing EABC as a CYP Inhibitor
This workflow aims to determine if EABC inhibits CYP enzymes and to characterize the nature of this inhibition.
Figure 2: Workflow for investigating EABC as a cytochrome P450 inhibitor.
Detailed Experimental Protocols
1. In Vitro CYP Inhibition Screening:
-
Objective: To assess the inhibitory potential of EABC against major human CYP isoforms.
-
Protocol:
-
Use human liver microsomes as the enzyme source.
-
For each CYP isoform (e.g., CYP3A4), incubate the microsomes with a specific fluorescent probe substrate (e.g., 7-benzyloxy-4-trifluoromethylcoumarin for CYP3A4) and EABC at a range of concentrations.
-
Measure the formation of the fluorescent metabolite over time.
-
Calculate the IC50 of EABC for each isoform.
-
Hypothetical CYP Inhibition Data for EABC:
| CYP Isoform | IC50 (µM) |
| CYP3A4 | 2.5 |
| CYP2D6 | 15.8 |
| CYP2C9 | > 50 |
| CYP1A2 | 8.9 |
| CYP2C19 | > 50 |
2. Time-Dependent Inhibition (TDI) Assay:
-
Objective: To determine if the inhibition is mechanism-based.
-
Protocol (for CYP3A4):
-
Pre-incubate human liver microsomes with EABC and an NADPH-regenerating system for various time points (e.g., 0, 5, 15, 30 minutes).
-
After pre-incubation, dilute the mixture to reduce the concentration of EABC and add the probe substrate.
-
Measure the remaining enzyme activity.
-
A time-dependent decrease in enzyme activity suggests mechanism-based inhibition. From these data, the kinetic parameters kinact (maximal rate of inactivation) and KI (concentration of inhibitor that gives half-maximal inactivation rate) can be determined.
-
Proposed Mechanism 3: α-Amylase Inhibition for Antidiabetic Potential
Recent studies have highlighted the potential of benzodioxole derivatives as potent inhibitors of α-amylase, a key enzyme in carbohydrate digestion.[2][5] Inhibition of this enzyme slows the breakdown of complex carbohydrates into simple sugars, thereby reducing postprandial hyperglycemia. This is a validated therapeutic strategy for managing type 2 diabetes. We postulate that EABC may act as an α-amylase inhibitor.
Scientific Rationale
The aminobenzodioxole structure of EABC may fit into the active site of α-amylase, forming interactions with key amino acid residues involved in catalysis or substrate binding. The amino and ester groups could form hydrogen bonds, while the aromatic core could engage in hydrophobic interactions, leading to competitive or non-competitive inhibition of the enzyme.
Experimental Workflow: Evaluating EABC as an α-Amylase Inhibitor
This workflow outlines the steps to confirm and characterize the α-amylase inhibitory activity of EABC.
Figure 3: Workflow for the evaluation of EABC as an α-amylase inhibitor.
Detailed Experimental Protocols
1. α-Amylase Inhibition Assay:
-
Objective: To measure the in vitro inhibitory activity of EABC against α-amylase.
-
Protocol:
-
Prepare a solution of porcine pancreatic α-amylase in a suitable buffer.
-
Prepare a 1% starch solution as the substrate.
-
In a series of tubes, add the enzyme solution and different concentrations of EABC. Acarbose should be used as a positive control.
-
Pre-incubate the enzyme and inhibitor.
-
Initiate the reaction by adding the starch solution and incubate at 37°C.
-
Stop the reaction by adding dinitrosalicylic acid (DNSA) reagent, which reacts with reducing sugars to produce a colored product.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
2. Oral Starch Tolerance Test (OSTT):
-
Objective: To evaluate the in vivo efficacy of EABC in reducing post-meal blood glucose spikes.
-
Protocol:
-
Fast mice overnight.
-
Administer EABC or vehicle (control) or Acarbose (positive control) orally.
-
After 30 minutes, administer a starch solution (e.g., 2 g/kg) orally.
-
Measure blood glucose levels at 0, 30, 60, 90, and 120 minutes post-starch administration.
-
A significant reduction in the area under the curve (AUC) for blood glucose in the EABC-treated group compared to the vehicle group would indicate in vivo efficacy.
-
Conclusion
This compound (EABC) is a compound of significant interest due to its privileged 1,3-benzodioxole core. While its specific mechanism of action remains to be elucidated, this guide has proposed three scientifically plausible and experimentally testable hypotheses based on the known pharmacology of structurally related molecules. The outlined workflows provide a comprehensive roadmap for researchers to investigate EABC's potential as a tyrosine kinase inhibitor for cancer therapy, a cytochrome P450 modulator with implications for drug metabolism, or an α-amylase inhibitor for the management of diabetes. Rigorous execution of these experimental plans will be crucial in uncovering the therapeutic potential of this intriguing molecule and paving the way for its future development.
References
-
Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. (2025). ResearchGate. [Link]
-
Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and antitumor activity of 1,3-benzodioxole derivatives. Il Farmaco, 57(10), 853-859. [Link]
-
Al-Warhi, T., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Biomolecules, 13(10), 1486. [Link]
-
Al-Warhi, T., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. MDPI. [Link]
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- 4. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 5. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
literature review on the synthesis of benzodioxole derivatives
An In-depth Technical Guide to the Synthesis of Benzodioxole Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The 1,3-benzodioxole (or 1,2-methylenedioxyphenyl) scaffold is a privileged heterocyclic motif integral to a vast array of biologically active molecules and commercial products. Its presence in natural products, pharmaceuticals, agrochemicals, and fragrances underscores the enduring importance of developing efficient and scalable synthetic routes to its derivatives.[1][2] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for constructing the benzodioxole ring system. We will delve into the mechanistic underpinnings of classical and modern methodologies, offer field-proven insights into experimental choices, and provide detailed protocols for key transformations. The focus is on delivering a practical and authoritative resource that bridges fundamental organic chemistry with applied synthesis in a drug discovery context.
The Strategic Importance of the Benzodioxole Core
The benzodioxole unit is more than a simple structural component; it often plays a crucial role in modulating the biological activity and metabolic stability of a parent molecule. In medicinal chemistry, derivatives have been investigated for a wide spectrum of therapeutic applications, including anti-inflammatory, neuroprotective, anticancer, antiepileptic, and antimicrobial activities.[3][4][5][6][7] For instance, the benzodioxole group is known to inhibit certain cytochrome P450 enzymes, which can alter the metabolism and extend the half-life of co-administered drugs—a classic example being its role as an insecticide synergist.[3][4] Its utility also extends to agriculture, where derivatives are developed as plant growth regulators.[8][9] This broad applicability necessitates a robust and versatile synthetic toolkit for accessing diverse derivatives.
Foundational Synthetic Strategies: Catechol as the Keystone
The most prevalent and historically significant approach to benzodioxole synthesis begins with catechol or its substituted derivatives. These methods leverage the nucleophilicity of the two adjacent hydroxyl groups to react with a C1 electrophile, thereby forming the characteristic dioxole ring.
Williamson-Type Ether Synthesis with Dihalomethanes
The reaction of a catechol with a dihalomethane, such as dichloromethane (CH₂Cl₂) or dibromomethane (CH₂Br₂), in the presence of a base is a fundamental method for constructing the unsubstituted benzodioxole core.[1]
Mechanism and Causality: The reaction proceeds via a double Williamson ether synthesis. A base, typically a strong one like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), deprotonates the phenolic hydroxyl groups of catechol, forming a more nucleophilic catecholate dianion. This dianion then sequentially displaces both halide atoms on the dihalomethane in two consecutive Sₙ2 reactions to close the five-membered ring.
-
Choice of Base and Solvent: The selection of the base and solvent system is critical. A strong base is required to generate a sufficient concentration of the catecholate. Polar aprotic solvents like DMSO or DMF are often employed as they effectively solvate the cation of the base while leaving the nucleophilic anion relatively free, thus accelerating the Sₙ2 reaction.[10]
-
Reaction Control: Careful control of reaction temperature is essential. The reaction can be highly exothermic, and uncontrolled temperature increases can lead to side reactions and decomposition.[11] The sequential, portion-wise addition of reagents is a common strategy to manage the reaction's exothermicity, especially on a larger scale.[11]
Sources
- 1. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 4. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- 10. Sciencemadness Discussion Board - piperonal from catechol? - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. youtube.com [youtube.com]
Methodological & Application
Synthesis of Ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate: A Detailed Protocol for Pharmaceutical Research
Introduction: Ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug development. Its unique scaffold, featuring a protected catechol and an aniline moiety, serves as a key intermediate in the synthesis of a wide range of pharmacologically active compounds. This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, designed for researchers in organic synthesis and drug discovery. The described methodology is based on established chemical transformations and offers insights into the practical execution of each synthetic step.
Overall Synthetic Scheme
The synthesis of this compound is a multi-step process commencing with the nitration of a commercially available substituted benzaldehyde. The subsequent steps involve the formation of a catechol, oxidation to a carboxylic acid, esterification, construction of the benzodioxole ring, and a final reduction of the nitro group to the desired amine.
Application Note: Comprehensive Analytical Strategies for Ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate
Introduction
Ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique structure, featuring a benzodioxole ring, an amino group, and an ethyl carboxylate moiety, makes it a valuable scaffold for the synthesis of novel therapeutic agents. The purity, stability, and characterization of this molecule are paramount to ensure the safety and efficacy of any resulting drug candidates. This application note provides a comprehensive guide to the analytical techniques essential for the qualitative and quantitative analysis of this compound, tailored for researchers, scientists, and drug development professionals.
The methodologies detailed herein are grounded in established analytical principles and provide a framework for developing robust and reliable analytical protocols. While specific literature on the analytical chemistry of this exact molecule is sparse, the protocols have been developed based on well-established methods for analogous benzodioxole and aromatic amine derivatives.
Physicochemical Properties and Structure
A thorough understanding of the physicochemical properties of this compound is fundamental to selecting and optimizing analytical methods.
Molecular Structure:
Caption: Molecular Structure of this compound.
Key Physicochemical Data (Predicted):
| Property | Value |
| Molecular Formula | C₁₀H₁₁NO₄ |
| Molecular Weight | 209.19 g/mol |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water |
| pKa (amino group) | ~4-5 (aromatic amine) |
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for assessing the purity and quantifying the concentration of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for purity determination and assay of the target compound due to its high resolution, sensitivity, and applicability to non-volatile and thermally labile molecules. A reversed-phase method is generally suitable.
Rationale for Method Design:
-
Stationary Phase: A C18 column is chosen for its versatility and ability to retain the moderately polar analyte through hydrophobic interactions.
-
Mobile Phase: A mixture of a polar organic solvent (acetonitrile or methanol) and an aqueous buffer is used. The buffer (e.g., phosphate or acetate) helps to maintain a consistent pH, ensuring reproducible retention times by controlling the ionization state of the amino group.
-
Detection: The aromatic nature of the compound allows for sensitive detection using a UV-Vis detector. The wavelength of maximum absorbance (λmax) should be determined by scanning a pure standard solution.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm (or determined λmax) |
-
Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total peak area.
-
Quantification can be achieved by creating a calibration curve using certified reference standards.
-
Caption: Workflow for HPLC-UV analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification of volatile impurities and can be used for the analysis of the target compound, although derivatization may be necessary to improve its volatility and thermal stability.[1]
Rationale for Derivatization:
The primary amino group can lead to peak tailing and potential degradation on the GC column. Derivatization, for instance, by acylation, converts the polar N-H bond into a less polar and more stable functional group, improving chromatographic performance.[2]
Experimental Protocol: GC-MS Analysis (with Derivatization)
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., quadrupole).
-
Derivatization Procedure:
-
Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane).
-
Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or trifluoroacetic anhydride.
-
Heat the mixture at 60-70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
| Parameter | Condition |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50 - 400 m/z |
-
Data Analysis:
-
Identification is based on the retention time and the fragmentation pattern in the mass spectrum, which can be compared to spectral libraries.
-
The presence of characteristic fragment ions will confirm the structure of the analyte and any impurities.
-
Spectroscopic Techniques for Structural Elucidation and Confirmation
Spectroscopic methods are indispensable for confirming the chemical structure and identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
Expected ¹H NMR Spectral Features (in CDCl₃ or DMSO-d₆):
-
Aromatic Protons: Two singlets or doublets in the aromatic region (δ 6.0-7.5 ppm), corresponding to the protons on the benzodioxole ring.
-
Methylene Protons (O-CH₂-O): A singlet around δ 5.9-6.1 ppm.
-
Amino Protons (NH₂): A broad singlet that can vary in chemical shift depending on the solvent and concentration.
-
Ethyl Ester Protons: A quartet (O-CH₂) around δ 4.2-4.4 ppm and a triplet (CH₃) around δ 1.2-1.4 ppm.[3]
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon (C=O): A signal in the δ 165-175 ppm region.
-
Aromatic Carbons: Multiple signals in the δ 100-150 ppm range.
-
Methylene Carbon (O-CH₂-O): A signal around δ 101-103 ppm.
-
Ethyl Ester Carbons: Signals for the O-CH₂ at ~δ 60 ppm and the CH₃ at ~δ 14 ppm.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Experimental Protocol: FTIR Analysis
-
Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3300-3500 (two bands) | Primary amine |
| C-H Stretch (Aromatic) | 3000-3100 | Aromatic ring |
| C-H Stretch (Aliphatic) | 2850-3000 | Ethyl group |
| C=O Stretch (Ester) | 1700-1725 | Conjugated ester[5] |
| C=C Stretch (Aromatic) | 1500-1600 | Aromatic ring |
| C-O Stretch (Ester) | 1100-1300 (two bands) | C-O single bonds[6] |
| C-N Stretch | 1250-1350 | Aromatic amine |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which is crucial for confirming its identity.
Expected Mass Spectral Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z = 209, corresponding to the molecular weight of the compound.
-
Key Fragment Ions:
-
Loss of the ethoxy group (-OC₂H₅): m/z = 164
-
Loss of the entire ester group (-COOC₂H₅): m/z = 136
-
Fragments characteristic of the benzodioxole ring structure.[7]
-
Summary and Conclusion
The analytical methods outlined in this application note provide a robust framework for the comprehensive characterization of this compound. A combination of chromatographic and spectroscopic techniques is essential for ensuring the identity, purity, and quality of this important synthetic intermediate. HPLC is the primary tool for purity assessment and quantification, while GC-MS can be employed for the analysis of volatile impurities. NMR, FTIR, and MS are indispensable for the unambiguous confirmation of the molecular structure. The successful implementation of these techniques will support the advancement of research and development programs that utilize this versatile chemical entity.
References
-
Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. IUCrData, 8(2). Available at: [Link]
-
Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry. PubMed, (2018). Available at: [Link]
-
Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]
-
GC-MS CHARACTERIZED BIOACTIVE CONSTITUENTS AND ANTIOXIDANT CAPACITIES OF AQUEOUS AND ETHANOLIC LEAF EXTRACTS OF Rauvolfia vomito. Nigerian Journal of Science and Environment, 21(2). Available at: [Link]
-
FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. YouTube. Available at: [Link]
-
GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products. MDPI. Available at: [Link]
-
The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Available at: [Link]
-
Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. De Gruyter. Available at: [Link]
-
Gas chromatographic determination of fatty amines using an ionic liquid based capillary column. ResearchGate. Available at: [Link]
-
Infrared Spectroscopy. Illinois State University. Available at: [Link]
-
Water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperature - Supporting Information. Royal Society of Chemistry. Available at: [Link]
-
Ethyl crotonate. Magritek. Available at: [Link]
-
Spectra Problem #7 Solution. University of Calgary. Available at: [Link]
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Application Notes and Protocols for the Safe Handling and Storage of Ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate
Abstract: This document provides detailed application notes and protocols for the safe handling and storage of ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate. As a specialized aromatic amine and carboxylate ester, this compound requires careful management in a laboratory setting to ensure the safety of personnel and maintain its chemical integrity. These guidelines are intended for researchers, scientists, and drug development professionals, offering a framework built on established safety principles and best practices for handling analogous chemical structures.
Introduction and Scientific Context
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery, likely serving as a key intermediate in the synthesis of bioactive molecules. Its structure, incorporating an aromatic amine, an ethyl ester, and a benzodioxole ring, dictates its chemical reactivity and toxicological profile. Aromatic amines, as a class, are known for their potential toxicity, including carcinogenicity, and their susceptibility to oxidation.[1] Therefore, the protocols outlined herein are designed with a precautionary approach, emphasizing the minimization of exposure and the prevention of chemical degradation.
Hazard Identification and Risk Assessment
-
Aromatic Amine: Primary aromatic amines can be toxic and are often classified as potential carcinogens.[1] They are susceptible to oxidation, which can be catalyzed by light and air, leading to the formation of colored impurities.
-
Ethyl Ester: The ethyl ester group is generally stable but can undergo hydrolysis under strong acidic or basic conditions.
-
Benzodioxole Moiety: The benzodioxole ring is found in numerous bioactive compounds and is generally stable under standard laboratory conditions.
Inferred Hazards:
-
Acute Toxicity: Potential for harm if swallowed, inhaled, or in contact with skin.[2]
-
Skin and Eye Irritation: May cause skin and serious eye irritation.[3][4]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[2]
-
Long-term Exposure: Chronic exposure to aromatic amines may pose more severe health risks.
All personnel must familiarize themselves with these potential hazards before commencing any work.[5]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The principle of "as low as reasonably practicable" (ALARP) should be applied to chemical exposure.
-
Eye Protection: Chemical safety goggles are required at all times. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[6]
-
Hand Protection: Nitrile gloves should be worn to prevent skin contact. Given that thin disposable gloves offer only a contact barrier, they should be changed immediately upon suspected contamination.[6] For extended operations, consider double-gloving.
-
Body Protection: A laboratory coat is essential to protect skin and clothing.[7]
-
Respiratory Protection: All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[7][8]
Safe Handling Protocols
Adherence to meticulous handling techniques is crucial for both safety and experimental integrity.
General Handling Precautions
-
Work Area: Always handle this compound within a properly functioning chemical fume hood.[7]
-
Avoid Contamination: Keep the container tightly closed when not in use to prevent contamination and potential degradation.[3][9]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[10]
-
Spill Management: Be prepared for spills. Have a spill kit readily available that is appropriate for solid organic compounds.
Protocol for Weighing and Preparing a Stock Solution
This protocol outlines the steps for accurately weighing the solid compound and preparing a stock solution, minimizing exposure and preventing contamination.
Objective: To prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO, DMF).
Materials:
-
This compound
-
Anhydrous solvent (e.g., DMSO)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask with a ground glass stopper or a vial with a PTFE-lined cap
-
Pipettes
Procedure:
-
Preparation: Don all required PPE and ensure the chemical fume hood is operational.
-
Tare Balance: Place a clean, dry weighing boat on the analytical balance and tare it.
-
Weighing: Carefully transfer the desired amount of the solid compound to the weighing boat using a clean spatula. Record the exact weight.
-
Transfer: Gently transfer the weighed solid into the volumetric flask or vial.
-
Dissolution: Add a portion of the solvent to the flask/vial, cap it, and gently swirl to dissolve the compound. Sonication may be used if necessary.
-
Final Volume: Once the solid is completely dissolved, add the solvent to the final desired volume.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.[11]
-
Cleaning: Decontaminate the spatula and work surface. Dispose of the weighing boat and any contaminated materials as chemical waste.
Storage Procedures
Proper storage is critical to maintain the stability and purity of this compound and to prevent hazardous situations.
General Storage Guidelines
-
Segregation: Store the compound away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[12][13]
-
Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[12][14]
-
Container: Keep the compound in its original, tightly sealed container.[9]
-
Inventory: Maintain an accurate inventory of the chemical, including the date of receipt and opening.
Recommended Storage Conditions
The following table summarizes the recommended storage conditions for this compound based on its chemical properties.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | To minimize degradation and preserve long-term stability. Aromatic amines can be sensitive to heat.[15] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidation of the aromatic amine moiety.[16] |
| Light | Amber vial or stored in the dark | To prevent light-catalyzed degradation. |
| Moisture | Tightly sealed container with a desiccant if necessary | To prevent hydrolysis of the ester group and potential reactions with the amine. |
For long-term storage, aliquoting the compound into smaller, single-use vials under an inert atmosphere is recommended to minimize repeated exposure to air and moisture.
Workflow and Decision Making
The following diagram illustrates the logical workflow for the safe handling and storage of this compound.
Caption: Workflow for safe handling and storage.
Emergency Procedures
In the event of an emergency, follow these procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[10]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
-
Spill: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material and collect it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
References
-
Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). UNC Policies. Retrieved January 26, 2026, from [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). HSC Chemistry. Retrieved January 26, 2026, from [Link]
-
Safety and Handling of Organic Compounds in the Lab. (n.d.). Solubility of Things. Retrieved January 26, 2026, from [Link]
-
How to Safely Store Lab Chemicals and Reagents. (2025, October 15). B&M Scientific. Retrieved January 26, 2026, from [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Princeton University. Retrieved January 26, 2026, from [Link]
-
Safety. (2020, June 29). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. Retrieved January 26, 2026, from [Link]
-
What are the Health and Safety Guidelines for Using Amines? (n.d.). Retrieved January 26, 2026, from [Link]
-
Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). University of St Andrews. Retrieved January 26, 2026, from [Link]
-
SAFETY DATA SHEET - Aromatic Amine Cleaning Developing Solution. (2024, January 9). SKC Inc. Retrieved January 26, 2026, from [Link]
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (1). (2013, May 7). ChemistryViews. Retrieved January 26, 2026, from [Link]
-
Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. (2025, September 22). Retrieved January 26, 2026, from [Link]
-
Chemical Storage. (n.d.). University of Wisconsin–Madison Environment, Health & Safety. Retrieved January 26, 2026, from [Link]
-
Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved January 26, 2026, from [Link]
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- 16. chemistryviews.org [chemistryviews.org]
potential therapeutic applications of ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate
As a Senior Application Scientist, this document provides a detailed guide for researchers, scientists, and drug development professionals on the and related 1,3-benzodioxole derivatives. This guide is structured to offer deep technical insights, field-proven protocols, and a strong foundation in the relevant scientific literature.
Introduction: The 1,3-Benzodioxole Scaffold
The 1,3-benzodioxole moiety is a key structural feature found in numerous naturally occurring compounds, such as safrole and apiole[1]. This heterocyclic scaffold has garnered significant attention in medicinal chemistry due to its versatile biological activities. Derivatives of 1,3-benzodioxole have been explored for a wide range of therapeutic applications, including anticancer, antiepileptic, analgesic, antimicrobial, and antidiabetic properties[1][2][3]. Ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate represents a promising, yet underexplored, member of this class. Its structure, featuring an amino group and an ethyl carboxylate, offers multiple points for chemical modification and interaction with biological targets. This guide will explore its potential therapeutic applications based on the activities of structurally related compounds and provide detailed protocols for its investigation.
Part 1: Potential Therapeutic Applications
Oncology
The 1,3-benzodioxole nucleus is a recurring motif in compounds with demonstrated antitumor activity[4]. Research has shown that certain derivatives can inhibit the growth of various human tumor cell lines, including those of the lung, CNS, and breast[4].
Hypothesized Mechanism of Action: Thioredoxin System Inhibition & Oxidative Stress
One plausible mechanism for the anticancer effects of 1,3-benzodioxole derivatives is the inhibition of the thioredoxin (Trx) system[5]. The Trx system is a key antioxidant pathway often overexpressed in cancer cells, protecting them from oxidative stress. By inhibiting this system, compounds can induce a surge in reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells[5]. The diagram below illustrates this proposed pathway.
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.
-
Rationale: This allows cells to adhere and enter a logarithmic growth phase before treatment.
-
-
Compound Preparation: Prepare a stock solution of the Test Compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the Test Compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Rationale: A vehicle control is crucial to ensure that the solvent (DMSO) does not have a significant effect on cell viability. A positive control validates the assay's sensitivity.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Rationale: Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation:
| Cell Line | Test Compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | [Experimental Value] | 0.5 |
| HCT116 | [Experimental Value] | 0.8 |
| A549 | [Experimental Value] | 1.2 |
Protocol 2: In Vitro α-Amylase Inhibition Assay
This protocol evaluates the potential of the Test Compound as an antidiabetic agent by measuring its ability to inhibit α-amylase.
Step-by-Step Methodology:
-
Reagent Preparation:
-
α-amylase solution (from porcine pancreas) in phosphate buffer (pH 6.9).
-
Starch solution (1% w/v) in phosphate buffer.
-
Test Compound dilutions in DMSO/buffer.
-
DNS (3,5-dinitrosalicylic acid) color reagent.
-
Positive control: Acarbose.
-
-
Assay Procedure:
-
In a microplate, add 25 µL of the Test Compound (or Acarbose/vehicle) to 25 µL of the α-amylase solution.
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the starch solution.
-
Incubate for 15 minutes at 37°C.
-
Stop the reaction by adding 50 µL of DNS reagent.
-
Rationale: DNS reacts with the reducing sugars (maltose) produced by amylase activity to form a colored product.
-
-
Color Development: Heat the plate at 95°C for 10 minutes. Cool to room temperature.
-
Data Acquisition: Dilute the reaction mixture with 125 µL of deionized water and read the absorbance at 540 nm.
-
Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Part 3: Concluding Remarks
The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, with derivatives showing significant promise in oncology, neurodegeneration, and metabolic diseases. This compound, as a representative of this class, warrants further investigation. The protocols outlined in this guide provide a robust framework for elucidating its biological activities and therapeutic potential. Future work should focus on optimizing the structure to enhance potency and selectivity for specific biological targets, as well as comprehensive in vivo efficacy and safety studies.
References
-
Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and antitumor activity of 1,3-benzodioxole derivatives. Il Farmaco, 57(10), 853-859. 4
-
PubChem. (n.d.). 1,3-Benzodioxole-5-carboxylic acid, 6-(2-(dimethylamino)ethyl)-. National Center for Biotechnology Information.
-
Wang, Y., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. PubMed.
-
Al-Warhi, T., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. PubMed Central.
-
de Oliveira, P. F., et al. (2021). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. ResearchGate.
-
Yoon, Y. K., et al. (2012). Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate. ResearchGate.
-
MedchemExpress. (n.d.). Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. MedchemExpress.com.
-
Al-Warhi, T., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. MDPI.
Sources
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- 2. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for the synthesis of ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate
Technical Support Center: Synthesis of Ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide provides in-depth technical support for researchers engaged in the synthesis of this compound. This valuable intermediate is crucial in the development of various pharmaceutical agents and fine chemicals.[1][2] This document is structured to address common challenges through a troubleshooting guide and a set of frequently asked questions, ensuring you can optimize your reaction conditions for maximal yield and purity.
Section 1: Synthesis Overview and Key Transformations
The synthesis of this compound is most reliably achieved via a two-step synthetic sequence starting from ethyl 2H-1,3-benzodioxole-5-carboxylate. The core transformations involve:
-
Electrophilic Nitration: Introduction of a nitro group (-NO₂) onto the C7 position of the benzodioxole ring. This step is highly regioselective due to the directing effects of the existing substituents.
-
Chemoselective Reduction: Conversion of the nitro group to an amine (-NH₂) without affecting the ethyl ester functionality or the dioxole ring.
This pathway is favored for its high efficiency and the commercial availability of the starting materials.
Caption: Overall synthetic route for the target compound.
Section 2: Detailed Experimental Protocols
These protocols are provided as a validated starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.
Protocol 2.1: Synthesis of Ethyl 7-nitro-2H-1,3-benzodioxole-5-carboxylate (Intermediate)
Causality: This procedure uses a standard mixed-acid nitration. Acetic anhydride is employed to sequester any water present, which could otherwise lead to undesirable side reactions. Maintaining a low temperature is critical to control the exothermicity of the reaction and prevent the formation of dinitrated or oxidized byproducts.
Step-by-Step Methodology:
-
In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add ethyl 2H-1,3-benzodioxole-5-carboxylate (1.0 eq).
-
Add acetic anhydride (2.0 eq) and cool the mixture to 0°C in an ice-salt bath.
-
Prepare the nitrating mixture by slowly adding concentrated sulfuric acid (H₂SO₄, 1.5 eq) to fuming nitric acid (HNO₃, 1.2 eq) at 0°C in a separate flask.
-
Add the cold nitrating mixture dropwise to the reaction flask over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
A yellow precipitate will form. Filter the solid, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then wash with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield ethyl 7-nitro-2H-1,3-benzodioxole-5-carboxylate. The product can be further purified by recrystallization from ethanol if necessary.
Protocol 2.2: Synthesis of this compound (Final Product)
Causality: Catalytic hydrogenation is the preferred method for this reduction as it is highly efficient and produces clean product with minimal workup.[3] Ethanol is an excellent solvent that solubilizes the starting material and is compatible with the palladium catalyst.
Step-by-Step Methodology:
-
To a high-pressure hydrogenation vessel, add the nitro intermediate from Protocol 2.1 (1.0 eq) and ethanol (10-15 mL per gram of substrate).
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% w/w).
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50-60 psi.
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol to ensure complete recovery of the product.
-
Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).
-
The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a crystalline solid.[4]
Section 3: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- 3. Modification of agonist binding moiety in hybrid derivative 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-1-ol/-2-amino versions: Impact on functional activity and selectivity for dopamine D2/D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ethyl 7-Amino-2H-1,3-Benzodioxole-5-Carboxylate Stability
Welcome to the technical support center for ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address the stability challenges associated with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format to assist you in your experimental endeavors. Our goal is to equip you with the scientific rationale behind experimental choices, ensuring the integrity and reliability of your results.
I. Understanding the Stability Profile of this compound
This compound is a molecule of significant interest in medicinal chemistry and drug discovery. However, its chemical structure, incorporating an aromatic amine, an ester functional group, and a benzodioxole ring, presents inherent stability challenges. Aromatic amines are susceptible to oxidation, which can be catalyzed by light, metal ions, and oxidative impurities, often leading to discoloration.[1][2] The ester group is prone to hydrolysis under both acidic and basic conditions.[3][4][5] Furthermore, the benzodioxole moiety can undergo photodegradation, contributing to the formation of colored degradants.[6][7]
This guide will walk you through identifying and mitigating these stability issues to ensure the integrity of your compound throughout its handling, storage, and application.
II. Troubleshooting Guide: Common Stability Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing step-by-step guidance to diagnose and resolve them.
FAQ 1: My sample of this compound has turned yellow/brown upon storage. What is causing this discoloration and how can I prevent it?
Answer:
Discoloration, typically yellowing or browning, is a common indicator of degradation in aromatic amine-containing compounds.[1] The primary culprits are oxidation and photodegradation.
Root Cause Analysis:
-
Oxidation: The aromatic amine functionality is susceptible to oxidation, especially when exposed to air (oxygen), trace metal ions, or peroxide impurities in solvents or excipients. This process can form highly colored quinone-imine or polymeric species.
-
Photodegradation: The benzodioxole ring system can absorb UV light, leading to the formation of reactive intermediates and subsequent degradation into colored byproducts, often involving the formation of phenolic compounds.[6][7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for discoloration.
Recommended Actions & Protocols:
1. Implement Rigorous Light Protection:
-
Storage: Always store the compound in amber glass vials or containers that block UV and visible light.
-
Handling: Conduct all experimental manipulations in a fume hood with the sash down and under yellow or red light to minimize light exposure.
2. Control the Chemical Environment:
-
Inert Atmosphere: For long-term storage or sensitive reactions, purge the container with an inert gas like argon or nitrogen to displace oxygen.
-
High-Purity Solvents: Use freshly distilled or high-purity, peroxide-free solvents. Test solvents for peroxides before use, especially ethers like THF and dioxane.
-
Antioxidants: Consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA), to solutions or formulations. The effective concentration typically ranges from 0.01% to 0.1%.
3. Excipient Compatibility:
-
Avoid Reducing Sugars: Be aware of the Maillard reaction, a chemical reaction between amino acids and reducing sugars.[8] If formulating with excipients, avoid direct contact with reducing sugars like lactose.
-
Screen for Peroxides: Some common pharmaceutical excipients can contain trace levels of peroxides. Perform compatibility studies by mixing your compound with individual excipients and storing them under accelerated conditions (e.g., elevated temperature and humidity) to identify any interactions.[9]
FAQ 2: I am observing a loss of purity of my compound in solution over time, even when protected from light. What could be the cause?
Answer:
A gradual loss of purity in solution, even without discoloration, often points to hydrolytic degradation of the ester functional group.
Root Cause Analysis:
-
Hydrolysis: The ethyl ester group is susceptible to hydrolysis, which can be catalyzed by both acids and bases, to yield the corresponding carboxylic acid and ethanol.[3][4][5] The presence of moisture and inappropriate pH can accelerate this process.
Troubleshooting Workflow:
Sources
- 1. US2927136A - Stabilization of aromatic amines - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchwithrowan.com [researchwithrowan.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reasons for the yellowness of photocured samples by the benzophenone/1,3-benzodioxole photoinitiating system - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 9. quercus.be [quercus.be]
Technical Support Center: Scale-Up Synthesis of Ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate
Welcome to the technical support guide for the scale-up synthesis of Ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate. This resource is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the lab bench to larger-scale production.
Synthetic Pathway Overview
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions at each stage to ensure high yield and purity. The most common synthetic route commences from Ethyl 3,4-dihydroxybenzoate, a readily available starting material.[1][2] The overall pathway involves the formation of the characteristic benzodioxole ring, followed by regioselective nitration and subsequent reduction.
Caption: General synthetic route for the target compound.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemistry and offering practical, scalable solutions.
Step 1: Dioxole Ring Formation
This step involves the reaction of a catechol (Ethyl 3,4-dihydroxybenzoate) with a methylene source, typically an alkyl dihalide like dichloromethane or dibromomethane, in the presence of a base.
Question 1: My dioxole formation reaction is sluggish and gives low yields on a larger scale, although it worked well on a 1-gram scale. What is happening?
Answer: This is a classic scale-up challenge often related to mass and heat transfer limitations in a heterogeneous reaction mixture.
-
Causality: The reaction involves a solid base (like K₂CO₃ or Cs₂CO₃), a liquid organic phase, and the catechol starting material, which may have limited solubility. On a small scale, vigorous magnetic stirring might be sufficient to overcome these phase boundaries. On a larger scale, inefficient mechanical stirring leads to poor mixing, reducing the interfacial area where the reaction occurs. This results in slower reaction rates and the formation of side products from thermal decomposition if localized heating occurs.
-
Troubleshooting Protocol:
-
Solvent Selection: Switch to a high-boiling point, polar aprotic solvent such as DMF, DMAc, or NMP. These solvents can better dissolve the catechol substrate and the deprotonated intermediate, transitioning the reaction to a more homogenous system.
-
Phase-Transfer Catalyst (PTC): Introduce a PTC like tetrabutylammonium bromide (TBAB) or a crown ether. A PTC facilitates the transfer of the base's anion (e.g., carbonate) into the organic phase, accelerating the reaction by increasing the concentration of the active nucleophile.
-
Mechanical Agitation: Ensure your reactor is equipped with an appropriate overhead stirrer (e.g., anchor or pitched-blade turbine) capable of maintaining a uniform slurry and preventing solids from settling. Monitor the stirrer's power draw as an indicator of mixture viscosity and consistency.
-
| Parameter | Lab Scale (1-5 g) | Pilot Scale (1-5 kg) | Rationale for Change |
| Solvent | Acetone, THF | DMF, NMP | Improved solubility of reactants, higher reflux temperature. |
| Base | K₂CO₃, Cs₂CO₃ | K₂CO₃ (cost-effective) | Cost is a major factor in scale-up. |
| Agitation | Magnetic Stir Bar | Overhead Mechanical Stirrer | Ensures efficient mixing in larger volumes. |
| Additive | None | Phase-Transfer Catalyst (e.g., TBAB) | Accelerates reaction in heterogeneous systems. |
Table 1. Comparison of typical conditions for dioxole formation at different scales.
Step 2: Aromatic Nitration
This electrophilic aromatic substitution introduces a nitro group onto the electron-rich benzodioxole ring. The position of nitration is critical for the final product structure.
Question 2: My nitration is producing significant amounts of the 6-nitro isomer and some dark, tar-like byproducts. How can I improve the regioselectivity and minimize impurities?
Answer: This issue stems from the high reactivity of the benzodioxole ring and potential over-oxidation or side reactions under harsh nitrating conditions. The formation of unwanted isomers is a common challenge in the nitration of activated aromatic systems.[3]
-
Causality: The 1,3-benzodioxole system is highly activated towards electrophilic substitution. Standard nitrating conditions (e.g., concentrated HNO₃/H₂SO₄) can be too aggressive, leading to a loss of regioselectivity and oxidative degradation of the substrate. The choice of nitrating agent and, critically, the reaction temperature, are key to controlling the outcome.
-
Troubleshooting Protocol:
-
Milder Nitrating Agents: Avoid the classic mixed acid system. Instead, use a milder, more controlled nitrating agent. A common choice is nitric acid in acetic anhydride or acetic acid. This generates acetyl nitrate in situ, which is a less aggressive electrophile.
-
Strict Temperature Control: This is the most critical parameter. Run the reaction at a low temperature (e.g., -10 °C to 0 °C) and ensure the reactor has efficient cooling capacity to dissipate the heat generated during the exothermic addition of the nitrating agent. A temperature spike is a primary cause of byproduct formation.
-
Slow, Sub-surface Addition: On scale, add the nitrating agent slowly below the surface of the reaction mixture. This ensures rapid mixing and dispersion, preventing localized high concentrations and temperature gradients.
-
Quenching Strategy: Plan the quench carefully. Slowly adding the reaction mixture to a large volume of ice-water is a standard procedure to precipitate the product and dilute the residual acid.
-
Step 3: Nitro Group Reduction
The final step is the reduction of the nitro group to the target amine. Catalytic hydrogenation is the most common and scalable method.
Question 3: My catalytic hydrogenation is stalling before completion, and I'm having trouble filtering the catalyst (e.g., Pd/C) after the reaction. What can I do?
Answer: Catalyst deactivation and difficult filtration are frequent problems in large-scale hydrogenations. The cause is often related to catalyst poisoning or the physical form of the catalyst.
-
Causality:
-
Catalyst Poisoning: Trace impurities from previous steps (e.g., residual halides from the dioxole formation or sulfur compounds) can poison the palladium catalyst, blocking its active sites.
-
Incomplete Reaction: Insufficient hydrogen pressure, poor agitation leading to inefficient gas-liquid mixing, or a deactivated catalyst can cause the reaction to stall.
-
Filtration Issues: Very fine catalyst particles can clog filter media. The catalyst may also become "sticky" if byproducts are adsorbed onto its surface.
-
-
Troubleshooting Protocol:
-
Substrate Purity: Ensure the nitro-intermediate is highly pure. Consider a recrystallization or carbon treatment step before hydrogenation to remove potential catalyst poisons.
-
Catalyst Selection: Use a catalyst with a lower metal loading but higher overall catalyst mass if poisoning is suspected. For difficult filtrations, consider a catalyst on a different support (e.g., charcoal granules instead of fine powder) or use a filter aid like Celite®.
-
Reaction Conditions: Increase hydrogen pressure (within the safety limits of your equipment) to improve reaction rate. Ensure agitation is sufficient to create a good vortex and entrain hydrogen gas into the liquid phase.[4]
-
Monitor the Reaction: Track hydrogen uptake using a gas burette or mass flow controller. The reaction is complete when uptake ceases. This is more reliable than timed reactions.
-
Sources
- 1. Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 3,4-dihydroxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Biological Assays: A Comparative Analysis of Ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate as a Novel Kinase Inhibitor
For researchers, scientists, and drug development professionals, the rigorous validation of biological assays is the cornerstone of generating reliable and reproducible data. This guide provides an in-depth, technical comparison of a novel benzodioxole derivative, ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate, against established alternatives in the context of a kinase inhibition assay. By explaining the causality behind experimental choices and grounding protocols in self-validating systems, this document serves as a practical resource for those at the forefront of therapeutic discovery.
The Benzodioxole Scaffold: A Privileged Structure in Kinase Inhibition
The 1,3-benzodioxole moiety is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active natural products and synthetic compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including antidiabetic, antimicrobial, and anticancer properties.[1] Notably, this scaffold is a key component of several potent kinase inhibitors, validating its utility in targeting the ATP-binding site of these crucial enzymes. A prominent example is AZD0530, a c-Src and Abl kinase inhibitor containing a benzodioxole core that has progressed to clinical trials.[2]
This guide will focus on a hypothetical novel benzodioxole derivative, this compound, hereafter referred to as Compound BDX-A1 . We will explore its validation in a biochemical assay targeting the Epidermal Growth Factor Receptor (EGFR), a well-established kinase target in oncology.[3]
The EGFR Signaling Pathway: A Key Target in Oncology
The EGFR signaling cascade is a critical pathway that regulates cell proliferation, survival, and differentiation.[4][5] Dysregulation of this pathway, often through mutations or overexpression of EGFR, is a hallmark of many cancers.[3][5] Consequently, inhibiting EGFR kinase activity is a proven therapeutic strategy.[3][6]
Caption: Simplified EGFR Signaling Pathway and the Point of Inhibition.
Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
To evaluate the inhibitory potential of Compound BDX-A1 on EGFR, we will employ a TR-FRET based kinase assay. This robust and sensitive method measures the phosphorylation of a substrate peptide by the kinase.
The assay utilizes a Europium (Eu)-labeled anti-phosphotyrosine antibody (donor) and a fluorescently tagged substrate peptide (acceptor). When the substrate is phosphorylated by EGFR, the Eu-labeled antibody binds to the phosphate group, bringing the donor and acceptor fluorophores into close proximity. Excitation of the Europium donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. The magnitude of the TR-FRET signal is directly proportional to the extent of substrate phosphorylation and, therefore, EGFR activity. An inhibitor will decrease the TR-FRET signal.
Detailed Experimental Protocol: EGFR Kinase Inhibition Assay
This protocol is designed for a 384-well plate format, suitable for medium- to high-throughput screening.
Materials:
-
Recombinant human EGFR (wild-type)
-
Biotinylated poly(GT)-tyrosine substrate
-
ATP
-
Compound BDX-A1 and Erlotinib (positive control inhibitor)[7][8]
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Stop solution (e.g., 50 mM EDTA in kinase buffer)
-
Detection reagents: LanthaScreen™ Eu-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (SA-APC)[9][10][11]
-
384-well, low-volume, non-binding surface plates
-
TR-FRET compatible plate reader
Caption: Experimental Workflow for the EGFR TR-FRET Kinase Assay.
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Compound BDX-A1 and Erlotinib in 100% DMSO, starting at a top concentration of 1 mM. Further dilute these compounds in kinase buffer to achieve a 4x final assay concentration.
-
Plate Layout:
-
Test wells: 2.5 µL of 4x compound dilutions.
-
Positive control (0% inhibition): 2.5 µL of kinase buffer with DMSO.
-
Negative control (100% inhibition): 2.5 µL of kinase buffer with a high concentration of Erlotinib (e.g., 100 µM) or without enzyme.
-
-
Substrate/ATP Addition: Add 2.5 µL of a 4x substrate/ATP mixture to all wells. The final concentration should be at the Km for ATP and an optimized concentration for the substrate.
-
Enzyme Addition: Initiate the kinase reaction by adding 5 µL of 2x EGFR enzyme solution to all wells except the "no enzyme" negative controls.[12] The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.[2]
-
Stopping and Detection: Add 5 µL of 4x stop/detection mix containing EDTA, Eu-labeled anti-phosphotyrosine antibody, and SA-APC.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor). Calculate the emission ratio (665 nm / 620 nm).
Assay Validation: Ensuring Data Integrity
A robust assay validation plan is critical to ensure the reliability of the generated data.[13] Key validation parameters include:
-
Z'-factor: This statistical parameter assesses the quality of a high-throughput screening assay by measuring the separation between the positive and negative controls.[14][15][16][17] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[14][16]
-
Signal-to-Background (S/B) Ratio: This ratio of the mean signal of the positive control to the mean signal of the negative control should ideally be greater than 5.
-
Precision: Assessed by calculating the coefficient of variation (%CV) for replicate measurements. Intra-assay precision (%CV within a single plate) and inter-assay precision (%CV across multiple plates/days) should be less than 20%.
-
Accuracy: The closeness of the measured value to the true value. This can be assessed by spiking known concentrations of product into the assay matrix.
| Parameter | Acceptance Criteria | Hypothetical Result | Status |
| Z'-factor | 0.5 - 1.0 | 0.78 | Pass |
| Signal-to-Background | > 5 | 12.5 | Pass |
| Intra-assay Precision (%CV) | < 20% | 8.5% | Pass |
| Inter-assay Precision (%CV) | < 20% | 12.3% | Pass |
Comparative Performance Analysis: Compound BDX-A1 vs. Erlotinib
Following successful assay validation, the inhibitory potency of Compound BDX-A1 was compared to the well-characterized EGFR inhibitor, Erlotinib.
| Compound | Target | IC50 (nM) | Selectivity vs. Kinase Y |
| Compound BDX-A1 | EGFR | 50 | >200-fold |
| Erlotinib | EGFR | 40[1] | >100-fold |
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
The hypothetical data indicates that Compound BDX-A1 is a potent inhibitor of EGFR, with an IC50 value of 50 nM, comparable to that of Erlotinib (40 nM).[1] Furthermore, to assess its selectivity, Compound BDX-A1 was tested against a panel of other kinases (data for one representative, "Kinase Y," is shown). With over 200-fold selectivity for EGFR over Kinase Y, Compound BDX-A1 demonstrates a promising selectivity profile.
Conclusion: A Framework for Rigorous Assay Validation
This guide has presented a comprehensive framework for the validation of a biological assay using the hypothetical novel kinase inhibitor, this compound (Compound BDX-A1). By leveraging the known utility of the benzodioxole scaffold in kinase inhibition and applying established principles of assay development and validation, we have outlined a scientifically rigorous approach to characterizing a new chemical entity.
The detailed TR-FRET assay protocol, coupled with stringent validation criteria, provides a robust platform for generating high-quality, reproducible data. The comparative analysis against a known standard, Erlotinib, allows for a clear assessment of the compound's potency and potential. This structured, evidence-based approach is essential for making informed decisions in the drug discovery pipeline.
References
- Mousavinejad, S. N. (2026). Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors. Zahedan Journal of Research in Medical Sciences, 28(1), e165680.
- Mukohara, T., et al. (2005). Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression. Molecular Cancer Therapeutics, 4(7), 1185-1193.
- Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
- BPS Bioscience. (n.d.). EGFR(T790M) Kinase Assay Kit.
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- Selleck Chemicals. (n.d.). Erlotinib Hydrochloride EGFR inhibitor.
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- Thermo Fisher Scientific. (n.d.). LanthaScreen™ Eu-anti-GST (Rabbit) Antibody, 1 mg - FAQs.
- Promega Corporation. (n.d.). EGFR Kinase Assay.
- Thermo Fisher Scientific. (n.d.). Adapta® Universal Kinase Assay and Substrates.
- Assay Guidance Manual. (2012). Assay Development for Protein Kinase Enzymes.
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- GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay.
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- Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4929.
- R&D Systems. (n.d.). Universal Kinase Activity Kit.
- EDRA Services. (n.d.). A Practical Approach to Biological Assay Validation.
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A Comparative Guide to the In Vitro Anticancer Activity of Ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate
This guide provides a comprehensive framework for benchmarking the cytotoxic activity of the novel compound, ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate, against established chemotherapy standards. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of new chemical entities for oncology applications.
Introduction and Rationale
The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern oncological research. The 1,3-benzodioxole scaffold is a recurring motif in a variety of biologically active natural products and synthetic compounds, with some derivatives showing promising antitumor properties.[1][2] this compound is a synthetic compound featuring this core structure. While its specific biological activities are not yet extensively characterized, its structural similarity to other cytotoxic agents makes it a compelling candidate for anticancer screening.[3]
This guide outlines a rigorous, head-to-head comparison of this compound (herein referred to as the "test compound") with Doxorubicin , a well-established anthracycline antibiotic widely used in chemotherapy.[4] The objective is to quantify and compare their cytotoxic potency across a panel of well-characterized human cancer cell lines. This direct comparison will provide essential preliminary data to gauge the potential of the test compound for further development.
The primary endpoint for this benchmarking study is the half-maximal inhibitory concentration (IC50), a quantitative measure of the concentration of a drug that is required to inhibit a biological process by 50%. This will be determined using a robust, high-throughput cell viability assay.
Hypothesized Mechanism of Action
While the precise mechanism of the test compound is yet to be elucidated, the 1,3-benzodioxole moiety is known to be a feature in compounds that can interact with cellular macromolecules. A plausible, initial hypothesis is that the test compound, like many other cytotoxic agents, may exert its effects through the induction of DNA damage and subsequent apoptosis.
Doxorubicin, our positive control, has a well-documented multi-modal mechanism of action.[5] Its primary anticancer effects are attributed to:
-
DNA Intercalation: The planar anthraquinone ring of doxorubicin inserts itself between DNA base pairs, obstructing DNA and RNA synthesis.[]
-
Topoisomerase II Inhibition: Doxorubicin forms a stable complex with DNA and the topoisomerase II enzyme, preventing the re-ligation of DNA double-strand breaks and leading to apoptosis.[7][8]
-
Generation of Reactive Oxygen Species (ROS): The drug can undergo redox cycling, leading to the formation of free radicals that damage DNA, proteins, and cell membranes.[7]
It is hypothesized that the test compound may share some aspects of this mechanism, particularly the potential to induce DNA damage or oxidative stress, leading to cell death.
Caption: Hypothesized and known mechanisms leading to apoptosis.
Experimental Design and Methodology
To ensure the reliability and reproducibility of the benchmarking data, a standardized and well-controlled experimental workflow is essential. The following sections detail the materials and protocols for assessing the cytotoxic activity of the test compound against the standard.
Materials and Reagents
-
Cell Lines:
-
HeLa (ATCC® CCL-2™): Human cervical adenocarcinoma cell line. A robust and widely used cell line in cancer research.[9][10][11]
-
A549 (ATCC® CCL-185™): Human lung carcinoma cell line. A model for non-small cell lung cancer.[12][13][14]
-
MCF-7 (ATCC® HTB-22™): Human breast adenocarcinoma cell line. An estrogen receptor-positive cell line commonly used in breast cancer studies.[15][16]
-
-
Compounds:
-
This compound (Test Compound)
-
Doxorubicin Hydrochloride (Positive Control Standard)
-
Dimethyl Sulfoxide (DMSO, Vehicle Control)
-
-
Assay Kit: CellTiter-Glo® Luminescent Cell Viability Assay (Promega, Cat. No. G7570)
-
General Reagents: Dulbecco's Modified Eagle's Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA.
-
Equipment: 96-well opaque-walled microplates, multichannel pipettes, CO2 incubator, luminometer.
Experimental Workflow
The overall workflow is designed for efficiency and accuracy, minimizing variability between experiments.
Caption: Step-by-step workflow for the cytotoxicity assay.
Detailed Protocol: CellTiter-Glo® Viability Assay
This protocol is a self-validating system, incorporating necessary controls for robust data interpretation. The CellTiter-Glo® assay is a homogeneous method that measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.[17]
Step 1: Cell Seeding
-
Rationale: Achieving a consistent cell number per well is critical for reproducible results. Cells should be in the logarithmic growth phase.
-
Procedure:
-
Culture HeLa, A549, and MCF-7 cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and perform a viable cell count (e.g., using a hemocytometer and Trypan Blue).
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete culture medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well opaque-walled plate (resulting in 5,000 cells/well).
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cells to attach.
-
Step 2: Compound Preparation and Cell Treatment
-
Rationale: A serial dilution series is necessary to determine the dose-response relationship and calculate the IC50. DMSO is used as a vehicle, so a vehicle control is essential to ensure it has no effect on cell viability at the concentrations used.
-
Procedure:
-
Prepare 10 mM stock solutions of the test compound and Doxorubicin in DMSO.
-
Perform a serial dilution of the stock solutions in complete culture medium to create a range of concentrations (e.g., from 100 µM to 0.001 µM). The final DMSO concentration in all wells should be kept constant and below 0.5%.
-
Include "vehicle control" wells (medium with the same final DMSO concentration) and "untreated control" wells (medium only).
-
Carefully remove the medium from the seeded cells and add 100 µL of the prepared compound dilutions (or control medium) to the respective wells.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Step 3: Assay Execution and Data Acquisition
-
Rationale: The CellTiter-Glo® reagent lyses the cells and provides the substrate for the luciferase reaction, generating a luminescent signal proportional to the amount of ATP. A 10-minute incubation allows the signal to stabilize.[18]
-
Procedure:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[19]
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[19]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[18][19]
-
Measure the luminescence using a plate-reading luminometer.
-
Results and Data Analysis
The raw luminescence data will be processed to determine the cytotoxic potency of each compound.
Data Analysis Steps:
-
Average the luminescence readings for replicate wells.
-
Normalize the data by expressing the viability of treated wells as a percentage of the vehicle control wells:
-
% Viability = (Luminescence_Treated / Luminescence_VehicleControl) * 100
-
-
Plot the % Viability against the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a dose-response curve and calculate the IC50 value for each compound in each cell line.
Table 1: Comparative Cytotoxicity (IC50) of Test Compound vs. Doxorubicin
| Compound | Cell Line | IC50 (µM) [Simulated Data] |
| This compound | HeLa | 12.5 |
| A549 | 8.2 | |
| MCF-7 | 15.1 | |
| Doxorubicin (Standard) | HeLa | 0.2 |
| A549 | 0.15 | |
| MCF-7 | 0.3 |
Note: The data presented in this table is for illustrative purposes only and represents a potential outcome of the described experiment. Actual results must be generated through experimentation.
Discussion and Interpretation
Based on the simulated data, the test compound, this compound, demonstrates cytotoxic activity against all three cancer cell lines, with IC50 values in the low micromolar range. The highest potency was observed against the A549 lung cancer cell line.
However, when benchmarked against the clinical standard, Doxorubicin, the test compound is significantly less potent. Doxorubicin exhibits IC50 values in the nanomolar range, approximately 40 to 80 times lower than the test compound in this simulated scenario.
Key Insights from this Comparison:
-
Proof-of-Concept: The test compound possesses inherent anticancer activity, validating the 1,3-benzodioxole scaffold as a starting point for further chemical exploration.
-
Potency Gap: A substantial gap in potency exists between the test compound and Doxorubicin. This indicates that significant medicinal chemistry efforts would be required to optimize the structure for improved activity.
-
Future Directions: Future studies could focus on structure-activity relationship (SAR) analysis to identify modifications that enhance potency. Additionally, investigating the compound's mechanism of action could reveal novel pathways that might be exploited, potentially leading to a compound with a different, and perhaps more favorable, therapeutic profile than traditional DNA-damaging agents.
Conclusion
This guide provides a robust and scientifically sound methodology for benchmarking the anticancer activity of this compound. The direct comparison against a known standard like Doxorubicin is a critical first step in the drug discovery pipeline. While the test compound shows cytotoxic properties, its potency in this simulated example does not surpass the established standard. This framework, however, establishes a clear path for the initial evaluation of novel chemical entities and provides the quantitative data necessary to make informed decisions about their future development trajectory.
References
- Micale, N., Zappalà, M., & Grasso, S. (2002).
- Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288.
- Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440.
- Wang, Y., Zhang, J., Zhang, L., Wang, Y., Zhang, Y., & Zhang, J. (2022). 1, 3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. International Journal of Molecular Sciences, 23(12), 6798.
- European Collection of Authenticated Cell Cultures. (n.d.). MCF7 - ECACC cell line profiles.
- Wikipedia. (2026). HeLa.
- Al-Omary, F. A., Abou-zeid, L. A., Nagi, M. N., El-Sayed, M. A., Abdel-Aziz, A. A. M., Al-Obaid, A. M., ... & El-Subbagh, H. I. (2018). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules, 23(10), 2465.
- Abcam. (n.d.). MTT assay protocol.
- Ciesielska, U., Płoszaj, T., & Robaszkiewicz, A. (2022). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cancers, 14(18), 4497.
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- Foster, K. A., Oster, C. G., Mayer, M. M., Avery, M. L., & Audus, K. L. (1998). Characterization of the A549 cell line as a type II pulmonary epithelial cell model for drug metabolism. Experimental cell research, 243(2), 359-366.
- Lev-Ari, O., Starr, A., & Vexler, A. (2014). The story of MCF-7 breast cancer cell line: 40 years of experience in research. Anticancer research, 34(11), 6061-6066.
- University of Oslo. (n.d.). CellTiter-Glo Assay.
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. In Cancer cell culture (pp. 237-245). Humana Press.
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- Biocompare. (n.d.). A549 Cell Lines.
- MedCrave. (2018). The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research.
- Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay.
- ResearchGate. (n.d.).
- Andor. (n.d.). What are HeLa cells used for in cell biology studies.
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A Senior Application Scientist's Guide to the Cost-Effective Synthesis of Ethyl 7-Amino-2H-1,3-benzodioxole-5-carboxylate
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate, a valuable building block in medicinal chemistry, is no exception. This guide provides an in-depth, comparative analysis of different synthesis methods for this compound, focusing on cost-effectiveness, experimental robustness, and scalability. Drawing upon established chemical principles and practical laboratory insights, we will dissect a primary synthetic route, evaluating alternative methodologies for its key transformations.
Introduction: The Significance of this compound
This compound serves as a crucial scaffold in the synthesis of a variety of biologically active molecules. Its unique fused ring system and strategically positioned functional groups make it an attractive starting material for the development of novel therapeutic agents. The cost and efficiency of its synthesis can significantly impact the overall economics of a drug discovery and development program. This guide aims to provide a clear and objective comparison of viable synthetic strategies to empower researchers to make informed decisions in their synthetic endeavors.
A Plausible and Cost-Effective Synthetic Pathway
A logical and widely applicable synthetic route to this compound commences with the readily available and relatively inexpensive starting material, ethyl 3,4-dihydroxybenzoate. The overall transformation can be conceptually broken down into three key stages:
-
Formation of the 1,3-Benzodioxole Ring: Protection of the catechol moiety.
-
Electrophilic Nitration: Introduction of a nitro group at the desired position.
-
Reduction of the Nitro Group: Conversion to the target primary amine.
Caption: Overall synthetic strategy from ethyl 3,4-dihydroxybenzoate.
Part 1: Synthesis of Ethyl 1,3-benzodioxole-5-carboxylate
The initial step involves the formation of the 1,3-benzodioxole ring by protecting the catechol group of ethyl 3,4-dihydroxybenzoate. A common and effective method for this transformation is the reaction with a dihalomethane, such as dichloromethane or dibromomethane, in the presence of a base.
Method 1: Dichloromethane with a Mild Base
This method is attractive due to the low cost and ready availability of dichloromethane. The choice of a suitable base is critical to drive the reaction to completion while minimizing side reactions.
Experimental Protocol:
A detailed experimental procedure for a similar transformation on a related substrate, methyl gallate, suggests a viable approach. Adapting this for our target, the following protocol can be proposed:
-
To a solution of ethyl 3,4-dihydroxybenzoate (1.0 eq) in a suitable polar aprotic solvent such as DMF or DMSO, add a mild base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.2 eq).
-
Add dichloromethane (CH₂Cl₂) (1.5 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure ethyl 1,3-benzodioxole-5-carboxylate.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like DMF or DMSO is chosen to dissolve the starting materials and facilitate the nucleophilic substitution reaction.
-
Base: Cesium carbonate is often a superior choice to potassium carbonate due to its higher solubility and the "cesium effect," which can enhance the rate of O-alkylation. However, its higher cost is a significant consideration. Potassium carbonate offers a more economical alternative, though potentially requiring longer reaction times or higher temperatures.
-
Purification: Column chromatography is a standard and effective method for purifying the product from any unreacted starting material and side products.
Data Presentation: Comparison of Bases for Benzodioxole Formation
| Parameter | Dichloromethane with Cesium Carbonate | Dichloromethane with Potassium Carbonate |
| Starting Material | Ethyl 3,4-dihydroxybenzoate | Ethyl 3,4-dihydroxybenzoate |
| Reagents | CH₂Cl₂, Cs₂CO₃ | CH₂Cl₂, K₂CO₃ |
| Typical Yield | Potentially >90% | 60-80% (estimated) |
| Reaction Time | Shorter | Longer |
| Reaction Temperature | Moderate | Higher |
| Reagent Cost | Higher | Lower |
| Waste Generation | Inorganic salts, solvent | Inorganic salts, solvent |
| Overall Cost-Effectiveness | Moderate | High |
Part 2: Nitration of Ethyl 1,3-benzodioxole-5-carboxylate
The second step is the regioselective nitration of the benzodioxole ring. The electron-donating nature of the methylenedioxy group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. In this case, the 7-position is the desired site for nitration.
Method 2: Nitration with Nitric Acid and a Co-acid
A standard and cost-effective method for nitration involves the use of a mixture of nitric acid and a stronger acid, typically sulfuric acid or acetic acid, to generate the nitronium ion in situ.
Experimental Protocol:
A general procedure for the nitration of 1,3-benzodioxole demonstrates high efficiency and can be adapted for our substrate.[1]
-
Dissolve ethyl 1,3-benzodioxole-5-carboxylate (1.0 eq) in a suitable solvent, such as glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (catalytic amount) or a larger volume of glacial acetic acid, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at a low temperature for a specified time, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash thoroughly with water until neutral, and dry to obtain the crude ethyl 7-nitro-1,3-benzodioxole-5-carboxylate.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure product.
Causality Behind Experimental Choices:
-
Co-acid: Sulfuric acid is a stronger acid than nitric acid and promotes the formation of the highly electrophilic nitronium ion. Glacial acetic acid can also be used, offering a milder and potentially more selective reaction, though it may require longer reaction times.
-
Temperature Control: The nitration reaction is highly exothermic and controlling the temperature is crucial to prevent over-nitration and the formation of unwanted byproducts.
-
Regioselectivity: The electron-donating methylenedioxy group is a strong ortho-, para-director. The ester group is a meta-director and deactivating. The combined directing effects favor nitration at the 7-position, which is ortho to the activating methylenedioxy group and meta to the deactivating ester group.
Data Presentation: Comparison of Nitrating Conditions
| Parameter | Nitric Acid/Sulfuric Acid | Nitric Acid/Acetic Acid |
| Starting Material | Ethyl 1,3-benzodioxole-5-carboxylate | Ethyl 1,3-benzodioxole-5-carboxylate |
| Reagents | HNO₃, H₂SO₄ | HNO₃, CH₃COOH |
| Reported Yield (on a similar substrate) | ~90%[1] | Potentially lower but more selective |
| Reaction Time | Shorter | Longer |
| Safety Considerations | Highly exothermic, corrosive | Milder, but still requires care |
| Reagent Cost | Low | Low |
| Waste Generation | Acidic aqueous waste | Acidic aqueous waste |
| Overall Cost-Effectiveness | High | High |
Part 3: Reduction of Ethyl 7-nitro-1,3-benzodioxole-5-carboxylate to the Amine
The final step is the reduction of the nitro group to the corresponding amine. This is a common transformation in organic synthesis with several well-established methods. We will compare two of the most prevalent and industrially relevant methods: catalytic hydrogenation and reduction with iron in acetic acid.
Method 3A: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.
Experimental Protocol:
-
Dissolve ethyl 7-nitro-1,3-benzodioxole-5-carboxylate (1.0 eq) in a suitable solvent, such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Pd/C (typically 1-5 mol%).
-
Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.
-
Stir the reaction under a hydrogen atmosphere (typically 1-3 atm) at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization if necessary.
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon is a highly effective and reusable catalyst for the reduction of aromatic nitro groups. The reaction proceeds on the surface of the catalyst.
-
Hydrogen Source: Pressurized hydrogen gas is the most common and efficient hydrogen source for this reaction.
-
Solvent: Ethanol and ethyl acetate are good solvents for the starting material and product and are relatively inert under the reaction conditions.
-
Purification: Filtration to remove the heterogeneous catalyst is a simple and effective workup procedure.
Method 3B: Reduction with Iron in Acetic Acid (Béchamp Reduction)
The Béchamp reduction, using iron metal in an acidic medium, is a classical and highly cost-effective method for the large-scale production of aromatic amines.[2]
Experimental Protocol:
-
To a stirred suspension of iron powder (excess, e.g., 3-5 eq) in a mixture of ethanol and glacial acetic acid, heat the mixture to a gentle reflux.
-
Add a solution of ethyl 7-nitro-1,3-benzodioxole-5-carboxylate (1.0 eq) in ethanol dropwise to the refluxing mixture.
-
Continue to heat at reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and filter it through a pad of Celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acetic acid, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.
-
Purify by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Reducing Agent: Iron is an inexpensive and readily available metal that effectively reduces nitro groups in an acidic environment.
-
Acid: Acetic acid provides the acidic medium necessary for the reaction and also acts as a solvent.
-
Workup: The workup involves removing the iron salts by filtration and neutralizing the excess acid.
Caption: Workflow for the reduction of the nitro intermediate.
Data Presentation: Comparison of Reduction Methods
| Parameter | Catalytic Hydrogenation (Pd/C) | Iron/Acetic Acid (Béchamp Reduction) |
| Reagents | H₂, Pd/C | Fe, CH₃COOH |
| Typical Yield | High (>95%) | Good to High (80-95%) |
| Reaction Conditions | Room temperature, 1-3 atm H₂ | Reflux temperature |
| Safety Considerations | Handling of flammable H₂ gas and pyrophoric catalyst | Handling of hot, acidic solutions |
| Reagent Cost | Higher (due to Pd/C) | Very Low |
| Catalyst Reusability | Yes | No |
| Waste Generation | Minimal (spent catalyst) | Iron salts, neutralized acid |
| Scalability | Excellent, but requires specialized equipment | Excellent, uses standard glassware |
| Overall Cost-Effectiveness | Moderate to High (especially with catalyst recycling) | Very High (for large scale) |
Cost-Effectiveness Analysis: A Holistic View
To provide a comprehensive cost-effectiveness analysis, we must consider not only the price of the raw materials but also factors such as reaction yield, reaction time, energy consumption, and waste disposal costs.
Estimated Cost of Key Reagents (per kg, subject to market fluctuations):
| Reagent | Estimated Price (USD/kg) |
| Ethyl 3,4-dihydroxybenzoate | $10 - $50[3] |
| Dichloromethane | ~$1 - $5[4] |
| Cesium Carbonate | >$100 |
| Potassium Carbonate | ~$1 - $5 |
| Nitric Acid (70%) | ~$0.23 - $0.40[5] |
| Sulfuric Acid (98%) | ~$0.13[6] |
| Palladium on Carbon (10%) | >$1000 |
| Iron Powder | ~$1 - $5[7] |
| Acetic Acid (Glacial) | ~$0.81 - $0.90[8][9][10] |
Analysis:
-
Route 1 (DCM/K₂CO₃, HNO₃/H₂SO₄, Fe/AcOH): This route appears to be the most cost-effective, particularly for large-scale synthesis. The starting materials and reagents are all relatively inexpensive. The high yields reported for similar nitration and reduction reactions suggest that this pathway would be economically viable.
-
Route 2 (DCM/K₂CO₃, HNO₃/H₂SO₄, Catalytic Hydrogenation): While the catalytic hydrogenation step offers higher purity and cleaner reaction profiles, the initial investment in the palladium catalyst is significant. However, the ability to recycle the catalyst can offset this cost over multiple batches, making it a competitive option for long-term production. The choice between catalytic hydrogenation and the Béchamp reduction will often depend on the scale of the synthesis, the available equipment, and the desired purity of the final product. For laboratory-scale synthesis where purity is paramount, catalytic hydrogenation is often preferred. For industrial-scale production where cost is a primary driver, the Béchamp reduction remains a strong contender.
Conclusion and Recommendations
The synthesis of this compound can be achieved efficiently and cost-effectively through a three-step sequence starting from ethyl 3,4-dihydroxybenzoate. For optimal cost-effectiveness, particularly on a larger scale, the following synthetic strategy is recommended:
-
Benzodioxole Formation: Reaction of ethyl 3,4-dihydroxybenzoate with dichloromethane and potassium carbonate.
-
Nitration: Use of a mixture of nitric acid and sulfuric acid in an acetic acid solvent.
-
Reduction: The Béchamp reduction using iron powder in acetic acid.
For applications requiring very high purity and where the cost of the catalyst can be amortized over several runs, catalytic hydrogenation is a superior alternative for the final reduction step.
This guide provides a framework for evaluating the synthesis of this compound. Researchers and process chemists are encouraged to perform their own process optimization and cost analysis based on their specific needs and available resources.
References
-
PrepChem. Synthesis of 5-nitro-1,3-benzodioxole. [Link]
-
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Z Chemicals. Steel Powder, Iron Powder, Grade S1001, $3.50/Lb. Bulk. [Link]
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ResearchGate. Synthesis of aromatic amines via CTH. [Link]
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PMC. Ethyl 3-carboxy-5-nitrobenzoate. [Link]
- Google Patents.
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ChemAnalyst. Acetic Acid Prices, Trends, Index, News, Monitor and Demand. [Link]
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Taylor & Francis. Aromatic amines – Knowledge and References. [Link]
- Google Patents. Process for Catalytic Reduction of Nitro Compounds to Amines.
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ResearchGate. (PDF) Ethyl 11a,12-Dihydrobenzo[b]benzo[11][12][4][13]oxazino[2,3-e][4][13]oxazine-5a(6H)-carboxylate. [Link]
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AIR Unimi. REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. [Link]
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ResearchGate. Direct nitration of five membered heterocycles. [Link]
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Renaissance Graphic Arts, Inc. Nitric Acid – Full Strength 70%. [Link]
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PubMed. Catechuic acid and ethyl 2,4,5-trihydroxybenzoate from D-glucose. [Link]
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ALFA CHEMICAL. Good Price CAS: 3943-89-3 | Ethyl 3,4-dihydroxybenzoate for Sale. [Link]
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ChemAnalyst. Nitric Acid Prices, Trends, Chart, News, Index and Market Demand. [Link]
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PrepChem. Synthesis of ethyl tetrazole-5-carboxylate. [Link]
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businessanalytiq. Nitric Acid price index. [Link]
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IMARC Group. Acetic Acid Prices 2025 | December Chart, Trend & Forecast. [Link]
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Lab Alley. Methylene Chloride (Dichloromethane) Reagent ACS, Anhydrous, ≥99.8%. [Link]
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The Science Company. Sulfuric Acid, Concentrated, 16oz. [Link]
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Lab Alley. Dichloromethane - Methylene Chloride. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
